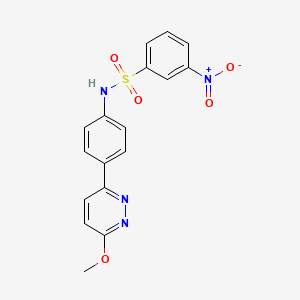
1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, or 2HPIP, is an organophosphorus compound that has been studied for its potential applications in scientific research. This compound is a derivative of the parent compound 2-hydroxy-1-phenyl-3-isopropyl-1-propene (2HPIP), which is a colorless liquid with a molecular weight of 222.3 g/mol. 2HPIP has been found to possess a variety of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. Additionally, 2HPIP has been studied for its potential applications in the synthesis of novel compounds and for its ability to modulate the expression of certain genes. In
Scientific Research Applications
Antioxidant Properties: Chalcones possess antioxidant properties due to their ability to scavenge free radicals. These compounds can protect cells from oxidative damage, making them valuable in preventing age-related diseases and promoting overall health.
Anti-Inflammatory Effects: Chalcones inhibit inflammatory pathways by modulating enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Researchers explore their potential as anti-inflammatory agents for conditions such as arthritis, asthma, and inflammatory bowel diseases.
Anticancer Potential: Several chalcones exhibit promising anticancer activity. They interfere with cell cycle progression, induce apoptosis (programmed cell death), and inhibit tumor growth. Researchers investigate their use in cancer therapy and prevention.
Antimicrobial Activity: Chalcones demonstrate antimicrobial effects against bacteria, fungi, and viruses. They may serve as natural alternatives to synthetic antibiotics and antifungal agents.
Environmental Chemistry and Biodegradation
Chalcones play a role in environmental processes:
Biodegradation of Aromatic Compounds: Microorganisms utilize chalcones during the degradation of aromatic compounds like phenols and benzoates. Understanding their metabolism aids in environmental cleanup strategies.
properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13,19H,1-2H3/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONSBCPVVSAMDY-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-(3-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2412860.png)
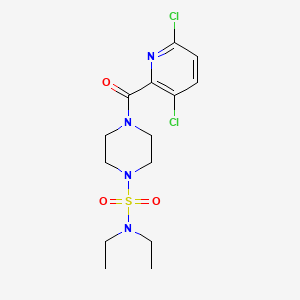

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2412864.png)
![(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2412865.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2412867.png)
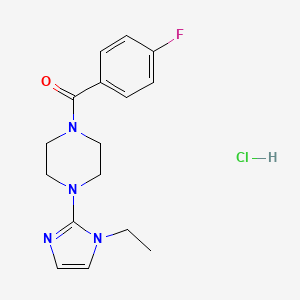


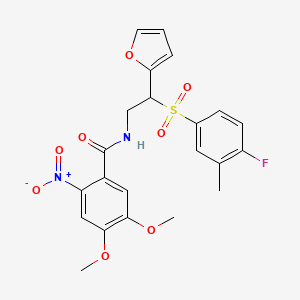
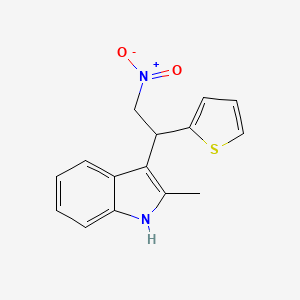
![methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2412880.png)
